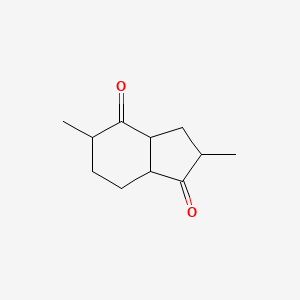
2,5-Dimethylhexahydro-1H-indene-1,4(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylhexahydro-1H-indene-1,4(2H)-dione is an organic compound that belongs to the class of cyclic ketones. This compound is characterized by its hexahydroindene core structure, which is a saturated bicyclic system, and the presence of two methyl groups at positions 2 and 5. The compound also features two ketone functional groups at positions 1 and 4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylhexahydro-1H-indene-1,4(2H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diketone or a diol, under acidic or basic conditions. For example, the compound can be synthesized by the acid-catalyzed cyclization of 2,5-dimethyl-1,6-hexanedione.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethylhexahydro-1H-indene-1,4(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methyl groups can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethylhexahydro-1H-indene-1,4(2H)-dione depends on its specific interactions with molecular targets. The compound’s ketone groups can participate in nucleophilic addition reactions, while the methyl groups can influence its hydrophobic interactions with other molecules. The exact pathways and targets would require further experimental studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Hexahydroindene-1,4-dione: Lacks the methyl groups at positions 2 and 5.
2,5-Dimethylcyclohexane-1,4-dione: Similar structure but lacks the bicyclic system.
2,5-Dimethyl-1,4-benzoquinone: An aromatic analogue with similar functional groups.
Uniqueness
2,5-Dimethylhexahydro-1H-indene-1,4(2H)-dione is unique due to its specific combination of a saturated bicyclic core with two ketone groups and two methyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
92000-44-7 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
2,5-dimethyl-3,3a,5,6,7,7a-hexahydro-2H-indene-1,4-dione |
InChI |
InChI=1S/C11H16O2/c1-6-3-4-8-9(10(6)12)5-7(2)11(8)13/h6-9H,3-5H2,1-2H3 |
Clave InChI |
LPZJUDQRYQKZOU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2C(C1=O)CC(C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride](/img/structure/B14358927.png)
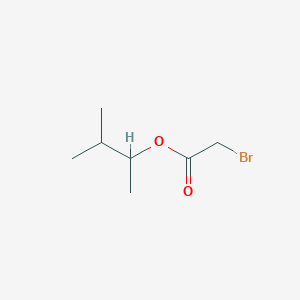
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-cyanoacetamide](/img/structure/B14358939.png)

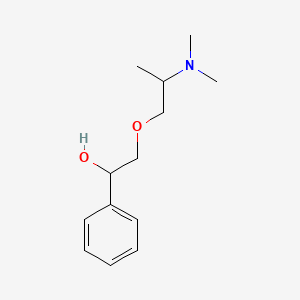

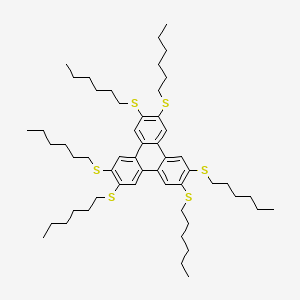

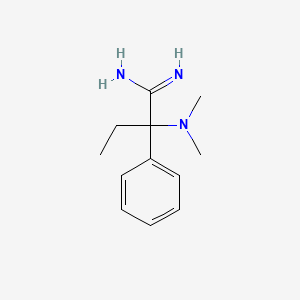
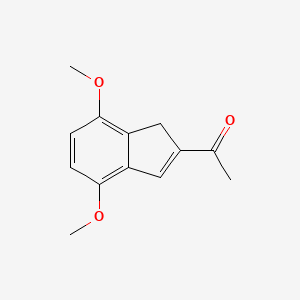
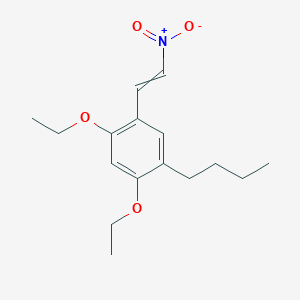
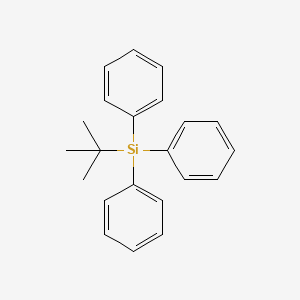
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14359023.png)
